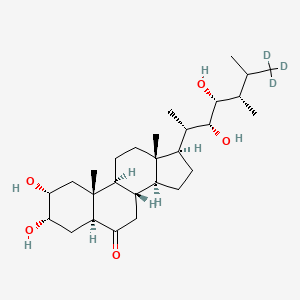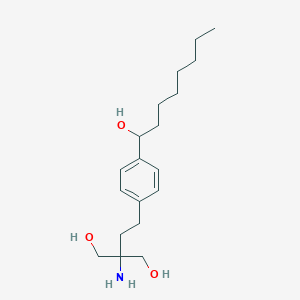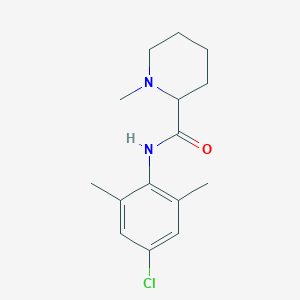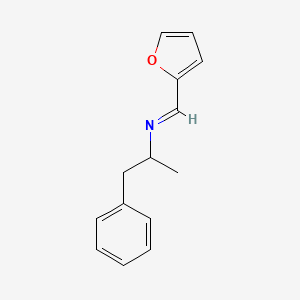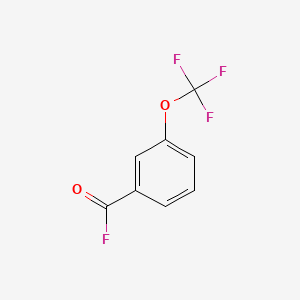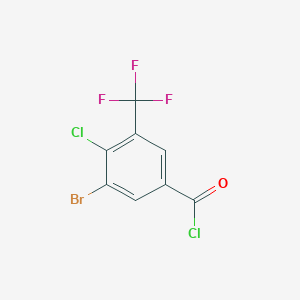
Trifluorovinyl radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluorovinyl radical is a highly reactive chemical species with the molecular formula C₂F₃ . It is characterized by the presence of three fluorine atoms attached to a vinyl group, making it a fluorinated derivative of the vinyl radical.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trifluorovinyl radicals typically involves the use of perfluorinated precursors. One common method is the dissociation of trifluorovinyl ethers under specific conditions. For example, trifluorovinyl methyl, ethyl, isopropyl, and tert-butyl ethers can be synthesized and then polymerized using free-radical initiators . The reaction conditions often involve high temperatures and the presence of radical initiators to facilitate the formation of the trifluorovinyl radical.
Industrial Production Methods: Industrial production of trifluorovinyl radicals is less common due to their high reactivity and instability. they can be generated in situ during the polymerization processes of trifluorovinyl ethers. The use of specialized equipment and controlled environments is essential to manage the reactivity and ensure safety during production .
Analyse Des Réactions Chimiques
Types of Reactions: The trifluorovinyl radical undergoes various types of chemical reactions, including:
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Substitution Reactions: The radical can participate in substitution reactions, replacing hydrogen atoms in hydrocarbons.
Polymerization: It can initiate polymerization reactions, particularly with other vinyl compounds, leading to the formation of copolymers
Common Reagents and Conditions: Common reagents used in reactions with trifluorovinyl radicals include ethyl vinyl ether, vinyl acetate, and other vinyl compounds. The reactions typically require radical initiators and may be conducted in aqueous or organic solvents under controlled temperatures .
Major Products: The major products formed from reactions involving trifluorovinyl radicals are often copolymers with enhanced chemical resistance and thermal stability. These copolymers have applications in various industries, including coatings, elastomers, and membranes .
Applications De Recherche Scientifique
Trifluorovinyl radicals have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of trifluorovinyl radicals involves their high reactivity, which allows them to participate in various radical-mediated reactions. The radicals can undergo addition, substitution, and polymerization reactions, often involving the abstraction of hydrogen atoms or the formation of new carbon-carbon bonds. The presence of fluorine atoms enhances the stability of the radical and influences its reactivity .
Comparaison Avec Des Composés Similaires
Vinyl Radical (C₂H₃): The non-fluorinated counterpart of the trifluorovinyl radical, with different reactivity and stability.
Difluorovinyl Radical (C₂F₂H): A partially fluorinated vinyl radical with intermediate properties between the vinyl and trifluorovinyl radicals.
Perfluorovinyl Radical (C₂F₄): A fully fluorinated vinyl radical with even higher stability and reactivity compared to the this compound.
Uniqueness: The this compound is unique due to its balance of reactivity and stability provided by the three fluorine atoms. This makes it particularly useful in the synthesis of high-performance materials and specialized polymers .
Propriétés
Numéro CAS |
4605-17-8 |
|---|---|
Formule moléculaire |
C2F3 |
Poids moléculaire |
81.02 g/mol |
InChI |
InChI=1S/C2F3/c3-1-2(4)5 |
Clé InChI |
MHNPWFZIRJMRKC-UHFFFAOYSA-N |
SMILES canonique |
[C](=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


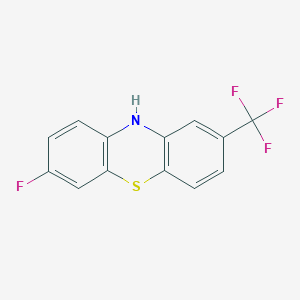
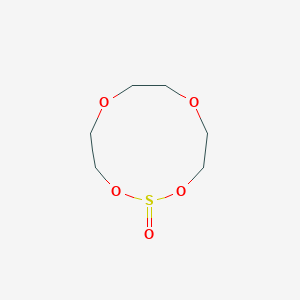
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)

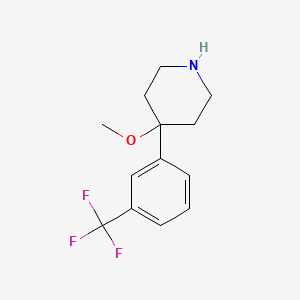
![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)


